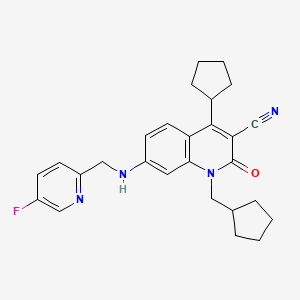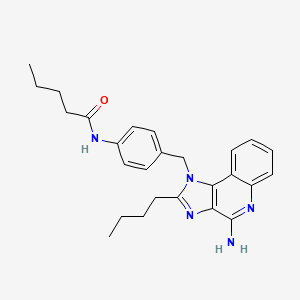
PROTAC MEK1 Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC MEK1 Degrader-1 is a compound designed to target and degrade the MEK1 protein through the proteolysis-targeting chimera (PROTAC) technology. This compound consists of a MEK1 inhibitor and a von Hippel-Lindau ligand, which together facilitate the degradation of MEK1 by the ubiquitin-proteasome system . This compound has shown significant potential in inhibiting ERK1/2 phosphorylation and exhibits antiproliferative activity against A375 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC MEK1 Degrader-1 involves the conjugation of a MEK1 inhibitor with a von Hippel-Lindau ligand. The synthetic route typically includes the following steps:
Synthesis of MEK1 Inhibitor: The MEK1 inhibitor is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.
Synthesis of von Hippel-Lindau Ligand: The von Hippel-Lindau ligand is prepared through multi-step organic synthesis, involving amide bond formation and esterification.
Conjugation: The MEK1 inhibitor and von Hippel-Lindau ligand are conjugated using a linker molecule, often through amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC MEK1 Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at the functional groups present in the MEK1 inhibitor and von Hippel-Lindau ligand.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the MEK1 inhibitor.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include the final this compound compound and its intermediates, such as the MEK1 inhibitor and von Hippel-Lindau ligand .
Applications De Recherche Scientifique
PROTAC MEK1 Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC molecules.
Biology: Employed in cellular studies to investigate the role of MEK1 in various signaling pathways.
Mécanisme D'action
PROTAC MEK1 Degrader-1 exerts its effects by inducing the degradation of the MEK1 protein. The compound binds to MEK1 through its inhibitor moiety and recruits the von Hippel-Lindau E3 ubiquitin ligase via the von Hippel-Lindau ligand. This interaction leads to the ubiquitination of MEK1, marking it for degradation by the proteasome. The degradation of MEK1 results in the inhibition of ERK1/2 phosphorylation, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
MS432: A highly selective PROTAC degrader for MEK1 and MEK2.
SJF620: A potent degrader targeting BTK with a similar mechanism of action.
Uniqueness
PROTAC MEK1 Degrader-1 is unique due to its dual targeting mechanism, which allows for the simultaneous degradation of MEK1 and inhibition of ERK1/2 phosphorylation. This dual action makes it a promising candidate for overcoming drug resistance in cancers with aberrant MEK1 activity .
Propriétés
Formule moléculaire |
C53H66FIN8O11S2 |
|---|---|
Poids moléculaire |
1201.2 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[3-[4-[[2-(2-fluoro-4-iodoanilino)-1,5-dimethyl-6-oxopyridin-3-yl]sulfamoyl]phenyl]propanoylamino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H66FIN8O11S2/c1-32-26-43(49(62(7)51(32)68)59-42-18-15-38(55)27-41(42)54)61-76(70,71)40-16-8-35(9-17-40)10-19-45(65)56-20-21-72-22-23-73-24-25-74-30-46(66)60-48(53(4,5)6)52(69)63-29-39(64)28-44(63)50(67)58-33(2)36-11-13-37(14-12-36)47-34(3)57-31-75-47/h8-9,11-18,26-27,31,33,39,44,48,59,61,64H,10,19-25,28-30H2,1-7H3,(H,56,65)(H,58,67)(H,60,66)/t33-,39+,44-,48+/m0/s1 |
Clé InChI |
RQBUNBWHIATPNI-WQWWALRQSA-N |
SMILES isomérique |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
SMILES canonique |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



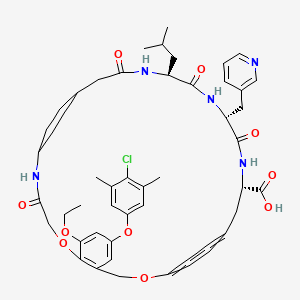




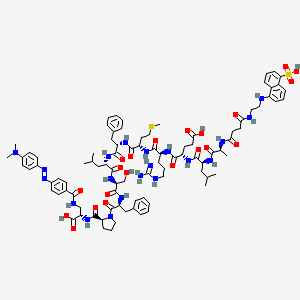
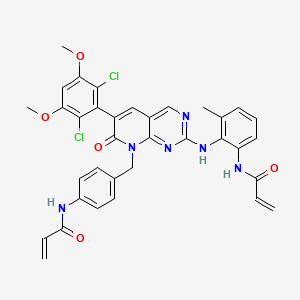

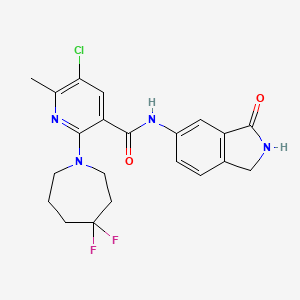
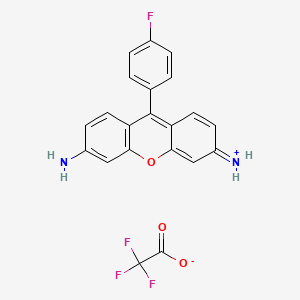
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
